![molecular formula C16H14BrNO4 B4780467 N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B4780467.png)
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Overview
Description
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as BFA, is a chemical compound that has been widely studied for its potential use in scientific research.
Mechanism of Action
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide inhibits the activity of PDI by covalently modifying the active site of the enzyme. This modification leads to the disruption of disulfide bond formation and protein folding, resulting in the accumulation of misfolded proteins in the ER. The UPR pathway is then activated to restore ER homeostasis, but if the stress is too severe, it can lead to cell death.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to induce ER stress and activate the UPR pathway in various cell types, including cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in cancer therapy, as well as for its ability to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a useful tool for studying the role of PDI in protein folding and secretion. It can be used to induce ER stress and trigger the UPR pathway in vitro and in vivo. However, N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has some limitations, including its toxicity and potential off-target effects. It is important to use N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide at the appropriate concentration and duration to avoid unwanted effects.
Future Directions
There are several future directions for N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide research, including the development of more potent and selective inhibitors of PDI, the investigation of the role of PDI in various diseases, and the exploration of the potential use of N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide in combination with other therapies. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide research may also lead to the discovery of new targets for drug development and the development of new treatments for diseases associated with ER stress.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been used in various scientific research studies due to its ability to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and secretion. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR) pathway, leading to the accumulation of misfolded proteins and cell death.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCQJBROXWLPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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